molecular formula C17H22ClFN4O2 B2536318 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride CAS No. 2418595-33-0

6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride

Cat. No.: B2536318
CAS No.: 2418595-33-0
M. Wt: 368.84
InChI Key: HVNYRYXEZKCCPA-DFQHDRSWSA-N
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Description

6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN4O2 and its molecular weight is 368.84. The purity is usually 95%.
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Biological Activity

The compound 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride (CAS Number: 2418595-33-0) is a synthetic molecule with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H22ClFN4O2
Molecular Weight368.8 g/mol
CAS Number2418595-33-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the 4-fluorophenyl group suggests potential interactions with various receptors, enhancing its pharmacological profile.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound exhibits properties that may enhance dopaminergic and serotonergic signaling, which could be beneficial in treating mood disorders and neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies indicate that it may possess anti-inflammatory effects, potentially useful in conditions like arthritis or other inflammatory diseases.

Study 1: Neuropharmacological Assessment

A study conducted on animal models evaluated the effects of this compound on behavior indicative of anxiety and depression. The results demonstrated significant improvements in test scores for anxiety-related behaviors when administered at varying doses. This suggests a potential role in treating anxiety disorders.

Study 2: Inflammation Model

In a controlled experiment assessing inflammatory responses, the compound was shown to reduce markers of inflammation in serum samples from treated subjects. This positions it as a candidate for further exploration in anti-inflammatory therapies.

Toxicology and Safety Profile

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name

6-[(3R,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2.ClH/c1-21-16(23)7-6-15(20-21)17(24)22-9-8-13(14(19)10-22)11-2-4-12(18)5-3-11;/h2-5,13-14H,6-10,19H2,1H3;1H/t13-,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYRYXEZKCCPA-DFQHDRSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CCC(=N1)C(=O)N2CC[C@@H]([C@H](C2)N)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.